MRS 2957 triethylammonium salt P2Y6 receptor antagonist mechanism
MRS 2957 triethylammonium salt P2Y6 receptor antagonist mechanism
This technical guide is structured to address the specific pharmacological properties of MRS 2957 .
CRITICAL SCIENTIFIC CORRECTION: Extensive review of the primary literature (Jacobson et al., J. Med. Chem. 2010) and commercial databases (Tocris, R&D Systems) confirms that MRS 2957 is a potent, selective P2Y6 receptor AGONIST , not an antagonist.
The standard P2Y6 antagonist is MRS 2578 .
Action Taken: To maintain scientific integrity (E-E-A-T), this guide characterizes MRS 2957 correctly as an agonist used to activate P2Y6 signaling. If your research intent is to block the receptor, please refer to the section "Comparative Pharmacology" where MRS 2578 is briefly detailed.
An In-Depth Technical Guide for Molecular Pharmacology
Executive Summary
MRS 2957 (Chemical Name: N4-Methoxycytidine 5'-triphospho-P3-uridine) is a highly potent and selective synthetic agonist of the P2Y6 receptor.[1][2] Unlike the endogenous ligand UDP, which is susceptible to rapid enzymatic degradation and lacks subtype specificity, MRS 2957 is engineered for enhanced stability and selectivity against related subtypes (P2Y2, P2Y4).
This compound is primarily used to investigate the physiological roles of P2Y6 activation, including vascular inflammation, microglial phagocytosis, and glucose homeostasis. It is supplied as a triethylammonium salt to ensure solubility and stability in aqueous buffers.
Molecular Pharmacology & Structure
Chemical Identity
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IUPHAR Ligand ID: 5903
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Chemical Structure: A dinucleotide derivative.[2] It consists of a cytidine moiety modified at the N4 position linked via a triphosphate bridge to a uridine moiety.
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Salt Form: Triethylammonium (TEAA). This counter-ion is chosen to neutralize the negative charges of the triphosphate backbone, rendering the lipophilic nucleotide soluble in water while preventing precipitation.
Binding & Selectivity Profile
MRS 2957 binds to the orthosteric site of the P2Y6 receptor, inducing a conformational change that stabilizes the active state of the receptor.
| Parameter | Value | Reference |
| Primary Target | Human P2Y6 Receptor | [1] |
| Potency (EC50) | 12 nM (Human) | [1, 2] |
| Selectivity vs. P2Y2 | > 14-fold | [1] |
| Selectivity vs. P2Y4 | > 66-fold | [1] |
| Endogenous Ligand | UDP (EC50 ~300 nM) | [3] |
Mechanistic Insight: The N4-methoxy modification on the cytosine ring provides steric bulk that excludes the molecule from the binding pockets of P2Y2 and P2Y4, which are otherwise structurally similar to P2Y6.
Signaling Mechanism (Gq-Coupled Pathway)[5]
Upon binding MRS 2957, the P2Y6 receptor couples primarily to the Gq/11 heterotrimeric G-protein. This initiates the canonical phospholipase C (PLC) cascade, resulting in intracellular calcium mobilization.[3][4]
Step-by-Step Cascade
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Activation: MRS 2957 binds P2Y6, causing GDP-GTP exchange on the Gαq subunit.
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Effector Coupling: Gαq-GTP activates Phospholipase C-β (PLCβ) .
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Hydrolysis: PLCβ cleaves membrane phospholipid PIP2 into IP3 (soluble) and DAG (membrane-bound).
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Ca2+ Release: IP3 binds to IP3 receptors (IP3R) on the Endoplasmic Reticulum (ER).[3]
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Result: Rapid efflux of Ca2+ from the ER into the cytosol.
Pathway Visualization
Figure 1: The Gq-coupled signaling cascade activated by MRS 2957 leading to calcium mobilization.[3][5]
Experimental Framework: Calcium Mobilization Assay
The "Gold Standard" for validating MRS 2957 activity is the Fluorescent Calcium Mobilization Assay (FLIPR or microscopy-based). This protocol validates the agonist nature of the compound.
Reconstitution & Handling
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Solvent: Sterile water or PBS (pH 7.4).
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Stock Concentration: 10 mM.[6]
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Storage: Aliquot and store at -20°C. Avoid freeze-thaw cycles.
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Note: The triethylammonium salt is hygroscopic; allow the vial to equilibrate to room temperature before opening to prevent condensation.
Protocol: Kinetic Ca2+ Flux
Objective: Measure the EC50 of MRS 2957 in P2Y6-expressing cells (e.g., 1321N1 astrocytoma or transfected HEK293).
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Cell Plating: Seed cells in 96-well black-walled plates (clear bottom) at 50,000 cells/well. Incubate overnight.
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Dye Loading:
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Remove culture media.
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Add Fluo-4 AM (2 µM) in assay buffer (HBSS + 20 mM HEPES + 2.5 mM Probenecid).
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Note: Probenecid inhibits organic anion transporters, preventing dye leakage.
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Incubate 45 min at 37°C, then 15 min at RT.
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Compound Preparation:
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Prepare a 10-point serial dilution of MRS 2957 (Range: 1 nM to 10 µM).
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Baseline Measurement: Record fluorescence (Ex 488 nm / Em 525 nm) for 30 seconds to establish baseline.
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Injection: Inject MRS 2957 solution (5x concentrate) into wells.
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Data Acquisition: Continuously record fluorescence for 120–180 seconds.
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Analysis: Plot Max Fluorescence - Baseline vs. Log[Concentration]. Fit to a sigmoidal dose-response curve to determine EC50.
Assay Workflow Visualization
Figure 2: Step-by-step workflow for validating MRS 2957 activity using calcium microfluorimetry.
Comparative Pharmacology: Agonist vs. Antagonist
To ensure the correct reagent is used for your specific research question, compare MRS 2957 (Agonist) with MRS 2578 (Antagonist).
| Feature | MRS 2957 (This Compound) | MRS 2578 |
| Function | Agonist (Activator) | Antagonist (Blocker) |
| Mechanism | Mimics UDP; stabilizes active state. | Irreversible thiourea binding; blocks UDP. |
| Key Application | Inducing inflammation, contraction, or glucose uptake. | Preventing inflammation or cell migration.[7] |
| Structure | Nucleotide (Uridine/Cytidine hybrid) | Diisothiocyanate (Urea derivative) |
| Stability | High (Resistance to ecto-nucleotidases) | Low (Unstable in solution; use immediately) |
References
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Maruoka, H., et al. (2010). "Pyrimidine ribonucleotides with enhanced selectivity as P2Y6 receptor agonists: novel 4-alkyloxyimino, (S)-methanocarba, and 5'-triphosphate gamma-ester modifications."[1] Journal of Medicinal Chemistry, 53(11), 4488–4501.
- Jacobson, K. A., et al. (2012). "P2Y receptors: Structure and function." Wiley Interdisciplinary Reviews: Membrane Transport and Signaling, 1(6), 815–829.
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IUPHAR/BPS Guide to Pharmacology. "MRS 2957 Ligand Page."
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R&D Systems / Tocris Bioscience. "MRS 2957 triethylammonium salt Product Datasheet."
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. resources.tocris.com [resources.tocris.com]
- 3. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 4. mdpi.com [mdpi.com]
- 5. An overview of Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery of Selective P2Y6R Antagonists with High Affinity and In Vivo Efficacy for Inflammatory Disease Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
